1-(Isopropylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
1-(Isopropylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound with a unique structure that combines a sulfonyl group, a tetrahydropyridine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropylsulfonyl Group: This step often involves the use of isopropylsulfonyl chloride in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Isopropylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-(Isopropylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on enzymes or receptors. This can lead to inhibition or modulation of the target’s activity, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- 1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- 1-(Propylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Uniqueness
1-(Isopropylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific advantages in terms of binding affinity and selectivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H15NO4S |
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Molecular Weight |
233.29 g/mol |
IUPAC Name |
1-propan-2-ylsulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H15NO4S/c1-7(2)15(13,14)10-5-3-4-8(6-10)9(11)12/h4,7H,3,5-6H2,1-2H3,(H,11,12) |
InChI Key |
ZQZJPIKUASTZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC=C(C1)C(=O)O |
Origin of Product |
United States |
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